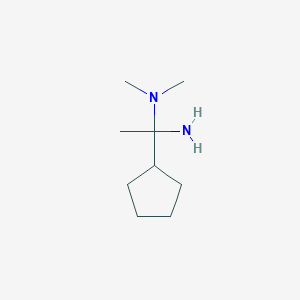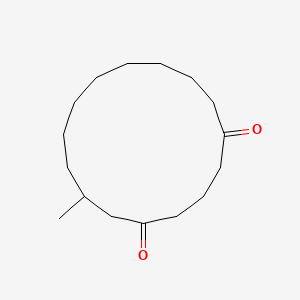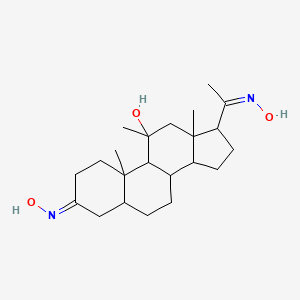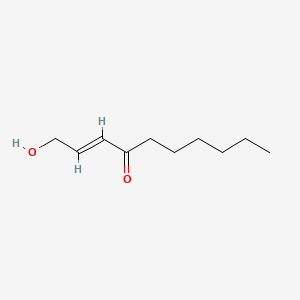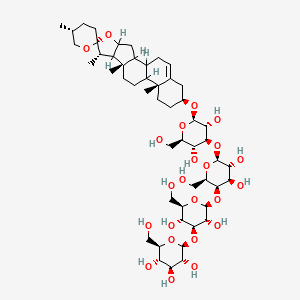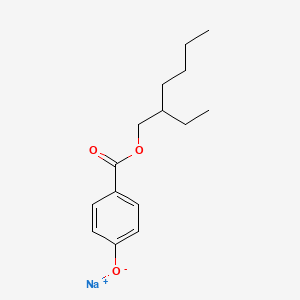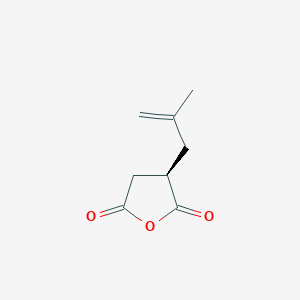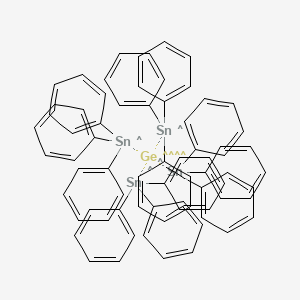
methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarboxylate group attached to a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate typically involves the condensation of methyl hydrazinecarboxylate with 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the compound.
Methyl hydrazinecarboxylate: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar structural features.
Uniqueness
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate is unique due to its specific combination of a dihydronaphthalene moiety and a hydrazinecarboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1416350-01-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)14-13-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)/b13-11+ |
InChI Key |
NHHOYJFBKAANAZ-ACCUITESSA-N |
Isomeric SMILES |
COC(=O)N/N=C/1\CCCC2=CC=CC=C21 |
Canonical SMILES |
COC(=O)NN=C1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
